2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde

Catalog No.
S3356971
CAS No.
669091-00-3
M.F
C23H23OP
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde

CAS Number

669091-00-3

Product Name

2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde

IUPAC Name

2-bis(3,5-dimethylphenyl)phosphanylbenzaldehyde

Molecular Formula

C23H23OP

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C23H23OP/c1-16-9-17(2)12-21(11-16)25(22-13-18(3)10-19(4)14-22)23-8-6-5-7-20(23)15-24/h5-15H,1-4H3

InChI Key

PQIAXRGPKDEYLW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C=O)C3=CC(=CC(=C3)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C=O)C3=CC(=CC(=C3)C)C)C

Ligand for Transition-Metal Catalyzed Cross-Coupling Reactions

-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde, also abbreviated as XPhos, is a valuable ligand used in scientific research for transition-metal catalyzed cross-coupling reactions. These reactions are fundamental tools in organic synthesis, allowing the formation of carbon-carbon bonds between various organic fragments. XPhos's popularity stems from its versatility and ability to promote a wide range of coupling reactions, including:

  • Buchwald-Hartwig amination
  • Suzuki-Miyaura coupling
  • Stille coupling
  • Sonogashira coupling
  • Negishi coupling
  • Heck coupling
  • Hiyama coupling

The specific transition metal used in the reaction along with XPhos and other additives determines the type of coupling that occurs.

Key Features of XPhos as a Ligand

XPhos possesses several key features that contribute to its effectiveness as a ligand:

  • Electron-donating character: The bulky 3,5-dimethylphenyl groups on the phosphorus atom donate electrons into the metal center, enhancing its reactivity.
  • Steric bulk: These same groups also provide steric hindrance, influencing the reaction pathway and favoring selective product formation.
  • Chelate formation: The phosphine group (PPh₂) and the aldehyde functionality (CHO) can chelate to the metal center, forming a stable five-membered ring and promoting catalyst stability.

2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde is a phosphine-based compound characterized by its unique molecular structure, which includes a benzaldehyde moiety and two 3,5-dimethylphenyl groups attached to a phosphorus atom. Its molecular formula is C23H23OPC_{23}H_{23}OP, and it has a molecular weight of 346.40 g/mol. This compound is notable for its role as a ligand in various metal-catalyzed reactions, particularly in organic synthesis due to its ability to stabilize metal centers and facilitate catalytic processes .

, including:

  • Buchwald-Hartwig Cross Coupling Reaction: A method for forming carbon-nitrogen bonds using palladium catalysts.
  • Heck Reaction: A reaction that couples alkenes with aryl halides to form substituted alkenes.
  • Hiyama Coupling: A coupling reaction involving organosilicon compounds and aryl halides.
  • Negishi Coupling: A reaction that forms carbon-carbon bonds using organozinc reagents .

These reactions highlight the compound's versatility as a ligand in facilitating various coupling processes.

The synthesis of 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde typically involves the following steps:

  • Formation of Phosphine Ligand: The initial step often includes the reaction of bis(3,5-dimethylphenyl)phosphine with benzaldehyde under appropriate conditions to yield the desired phosphine aldehyde.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity levels (minimum 97%) .

These methods underscore the importance of careful reaction conditions and purification techniques to ensure the quality of the final product.

2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde finds applications primarily in:

  • Catalysis: It serves as a ligand in various metal-catalyzed reactions, enhancing reaction rates and selectivity.
  • Organic Synthesis: Its ability to facilitate carbon-carbon and carbon-nitrogen bond formation makes it valuable in synthesizing complex organic molecules.
  • Material Science: Potential applications in developing new materials through coordination chemistry with transition metals .

Interaction studies involving 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde typically focus on its behavior as a ligand in coordination complexes. These studies often explore:

  • Metal Coordination: The stability and reactivity of metal-ligand complexes formed with transition metals such as palladium and gold.
  • Catalytic Efficiency: Evaluating how the presence of this ligand affects the efficiency of catalytic cycles in various organic transformations .

These interactions are crucial for understanding the compound's role in catalysis and its potential applications.

Several compounds exhibit structural and functional similarities to 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde. Here is a comparison with some notable examples:

Compound NameStructure/FeaturesUnique Aspects
2-Bis(4-methoxyphenyl)phosphino benzaldehydeSimilar phosphine structureMethoxy groups may enhance solubility and reactivity
2-Bis(2,6-diisopropylphenyl)phosphino benzaldehydeBulky isopropyl groupsProvides steric hindrance affecting catalytic selectivity
TriphenylphosphineContains three phenyl groupsWidely used but lacks the specificity of bis-substituted ligands
Diphenylphosphino benzaldehydeTwo phenyl groupsSimpler structure may result in different reactivity patterns

The uniqueness of 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde lies in its specific substitution pattern and steric properties provided by the dimethyl groups, which enhance its efficacy as a ligand compared to simpler phosphines or those with different substituents .

XLogP3

5.5

Hydrogen Bond Acceptor Count

1

Exact Mass

346.148652351 g/mol

Monoisotopic Mass

346.148652351 g/mol

Heavy Atom Count

25

Wikipedia

2-[Bis(3,5-dimethylphenyl)phosphanyl]benzaldehyde

Dates

Modify: 2023-08-19

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